1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Overview
Description
1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them useful in various applications, including catalysis, electrochemistry, and material science. This compound, in particular, has a pentyl group attached to the 3-position of the imidazole ring and a methyl group at the 1-position, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with 1-bromopentane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The process would likely include the use of automated systems for the precise addition of reagents and control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxo derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolium alcohols.
Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using various halide salts.
Major Products Formed:
N-oxo derivatives: from oxidation reactions.
Imidazolium alcohols: from reduction reactions.
Different imidazolium salts: from substitution reactions.
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-pentyl-, bromide has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.
Electrochemistry: This compound is used in the development of electrolytes for lithium-ion batteries and other electrochemical devices.
Material Science: It is employed in the creation of ionic liquids, which have unique properties such as low volatility and high thermal stability.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
1H-Imidazolium, 1-methyl-3-pentyl-, bromide is similar to other imidazolium salts, such as 1H-Imidazolium, 1-ethyl-3-methyl-, bromide and 1H-Imidazolium, 1-butyl-3-methyl-, bromide. These compounds differ primarily in the alkyl chain length attached to the imidazole ring, which can influence their physical and chemical properties. The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Comparison with Similar Compounds
1H-Imidazolium, 1-ethyl-3-methyl-, bromide
1H-Imidazolium, 1-butyl-3-methyl-, bromide
1H-Imidazolium, 1-hexyl-3-methyl-, bromide
1H-Imidazolium, 1-octyl-3-methyl-, bromide
Biological Activity
1H-Imidazolium, 1-methyl-3-pentyl-, bromide (C9H19BrN2) is a type of ionic liquid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidazolium cation and a bromide anion. The structural formula can be represented as follows:
This compound exhibits properties typical of imidazolium salts, including high thermal stability and ionic conductivity, which are beneficial for various applications in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that imidazolium salts exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated the efficacy of several imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2) and found that structural variations in the compounds influenced their cytotoxic effects. The results indicated that certain compounds led to a substantial reduction in cell viability, with IC50 values suggesting strong anticancer potential for specific derivatives .
Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Observations |
---|---|---|---|
S3 | DLD-1 | 20 | High cytotoxicity |
S4 | HT-29 | 15 | Strongest effect |
S6 | Caco-2 | 40 | Moderate sensitivity |
The study also reported that the metabolic activity of these cell lines decreased significantly upon treatment with imidazolium salts, indicating that these compounds may induce apoptosis through metabolic disruption .
Antimicrobial Activity
In addition to anticancer properties, imidazolium salts have been investigated for their antimicrobial effects. A structure-activity relationship study revealed that variations in the hydrocarbon chain length attached to the imidazolium cation influence antimicrobial potency. Compounds with longer hydrocarbon chains exhibited higher antibacterial activity against various pathogens .
Table 2: Antimicrobial Efficacy of Imidazolium Salts
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
S3 | E. coli | 32 µg/mL |
S4 | S. aureus | 16 µg/mL |
S5 | P. aeruginosa | 64 µg/mL |
These findings suggest that modifications to the imidazolium structure can enhance its antimicrobial properties, making it a candidate for further development as an antibacterial agent.
The mechanism by which imidazolium salts exert their biological effects is complex and involves multiple pathways. In cancer cells, these compounds are thought to induce apoptosis through the activation of caspases and subsequent DNA degradation . The interaction between the imidazolium ring and cellular components may disrupt normal metabolic functions, leading to cell death.
In microbial systems, the disruption of membrane integrity has been proposed as a primary mechanism for the antimicrobial action of imidazolium salts. The hydrophobic nature of longer alkyl chains facilitates interaction with bacterial membranes, resulting in increased permeability and loss of cellular function .
Study on Colorectal Cancer Treatment
A significant case study involved the application of imidazolium salts in treating colorectal cancer models. Researchers found that treatment with specific derivatives led to tumor regression in vivo, supporting their potential as therapeutic agents. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
Antimicrobial Efficacy Against Multidrug-Resistant Bacteria
Another important study focused on the efficacy of imidazolium salts against multidrug-resistant strains of bacteria. Results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising alternative for treating resistant infections .
Properties
IUPAC Name |
1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQNYKGZGGEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C[NH+](C=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784784 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343851-31-0 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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